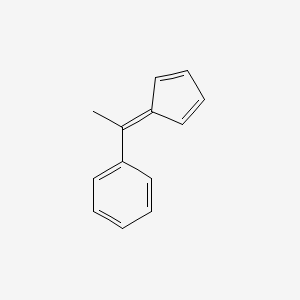

6-Methyl-6-phenylfulvene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Methyl-6-phenylfulvene is a substituted fulvene, a class of hydrocarbons characterized by a five-membered ring containing a conjugated diene system with an exocyclic methylene group

Wirkmechanismus

Target of Action

6-Methyl-6-phenylfulvene is a complex organic compound that belongs to the class of benzene and substituted derivatives Its aromatic character suggests that it may interact with various biological targets that have affinity for aromatic compounds .

Mode of Action

It is known that the compound has an aromatic character, which suggests that it may interact with its targets through pi stacking, a common interaction between aromatic rings . This interaction could lead to changes in the conformation or activity of the target molecules.

Biochemical Pathways

It is classified under the biosynthetic pathway of shikimates and phenylpropanoids . These pathways are involved in the production of a wide range of secondary metabolites in plants, including flavonoids, tannins, and lignin, which play crucial roles in plant defense mechanisms.

Result of Action

Given its aromatic nature, it may influence the structure and function of various biomolecules through interactions with aromatic residues .

Biochemische Analyse

Biochemical Properties

It has been found to have a bioavailability score of 0.55 and is soluble . It is not an inhibitor of several cytochrome P450 enzymes, including CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4 . This suggests that 6-Methyl-6-phenylfulvene may not significantly interfere with the metabolism of other drugs.

Molecular Mechanism

It has been shown to undergo regioselective 1,2-hydrosilylation , but the exact mechanism of this reaction and its effects at the molecular level are not clear

Temporal Effects in Laboratory Settings

It has been successfully obtained via a high yield thermic conversion from benzene in a closed reaction system using GaP nanocrystals . This suggests that the compound may be stable under certain conditions.

Dosage Effects in Animal Models

There is currently no available information on the effects of different dosages of this compound in animal models

Metabolic Pathways

It is known to be part of the shikimates and phenylpropanoids biosynthetic pathway

Vorbereitungsmethoden

The synthesis of 6-Methyl-6-phenylfulvene typically involves the reaction of cyclopentadiene with an appropriate aldehyde or ketone under acidic conditions. One common method is the Knoevenagel condensation, where cyclopentadiene reacts with benzaldehyde in the presence of a base such as piperidine . The reaction proceeds through the formation of an intermediate, which then undergoes dehydration to yield the desired fulvene.

Analyse Chemischer Reaktionen

6-Methyl-6-phenylfulvene undergoes a variety of chemical reactions due to its conjugated diene system and exocyclic methylene group. Some of the notable reactions include:

-

Cycloaddition Reactions: : Fulvenes are known for their reactivity in cycloaddition reactions. For example, this compound can undergo [4+2] cycloaddition with dienophiles such as tetrazine and diazacyclopentadienone derivatives . These reactions often proceed under mild conditions and yield polycyclic compounds.

-

Hydrosilylation and Hydrogenation: : The compound can also participate in hydrosilylation reactions, where it reacts with silanes in the presence of a Lewis acid catalyst like B(C6F5)3 . This reaction can be followed by hydrogenation to yield saturated silanes.

-

Oxidation and Reduction: : While specific oxidation and reduction reactions of this compound are not extensively documented, fulvenes in general can undergo these reactions under appropriate conditions. Common reagents for oxidation include peroxides and ozone, while reduction can be achieved using hydrogen gas in the presence of a metal catalyst.

Wissenschaftliche Forschungsanwendungen

6-Methyl-6-phenylfulvene has several applications in scientific research:

-

Organic Synthesis: : Due to its unique reactivity, this compound serves as a valuable building block for the synthesis of more complex organic molecules with specific functionalities.

-

Material Science: : The electronic and photophysical properties of fulvenes make them interesting candidates for applications in organic electronics and optoelectronic devices.

-

Medicinal Chemistry: : Some fulvene derivatives have shown promising biological activities.

Vergleich Mit ähnlichen Verbindungen

6-Methyl-6-phenylfulvene can be compared with other fulvene derivatives such as 6,6-diphenylfulvene and 6,6-dimethylfulvene. These compounds share similar structural features but differ in their substituents, which influence their reactivity and applications .

6,6-Diphenylfulvene: This compound has two phenyl groups attached to the fulvene ring, which can enhance its stability and reactivity in certain cycloaddition reactions.

6,6-Dimethylfulvene: The presence of two methyl groups can lead to different reactivity patterns compared to this compound, particularly in cycloaddition and hydrogenation reactions.

The unique combination of a methyl and a phenyl group in this compound provides a distinct set of properties and reactivity patterns, making it a valuable compound for various research applications.

Eigenschaften

IUPAC Name |

1-cyclopenta-2,4-dien-1-ylideneethylbenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12/c1-11(13-9-5-6-10-13)12-7-3-2-4-8-12/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBNCGVQBXYMZSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1C=CC=C1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.